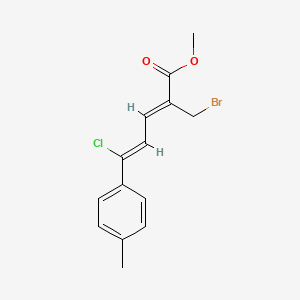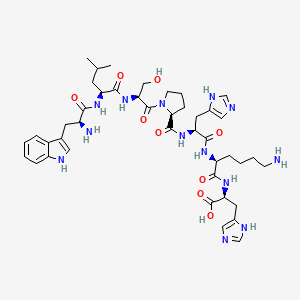![molecular formula C19H21N7O2 B15174846 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a complex organic compound that features both indole and purine moieties. The indole structure is known for its presence in many biologically active compounds, while the purine structure is a fundamental component of nucleic acids. This compound’s unique combination of these two structures makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the indole and purine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The purine moiety can be synthesized through a series of reactions involving the formation of the imidazole ring followed by the fusion with a pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups on the purine ring can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the purine ring can produce amino-purine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with various molecular targets. The indole moiety can bind to serotonin receptors, influencing neurotransmission, while the purine moiety can interact with nucleic acids, affecting gene expression and cellular metabolism . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
N-Acetyl-5-methoxytryptamine: Another indole derivative with similar biological activities.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is unique due to its combination of indole and purine structures, which allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
Eigenschaften
Molekularformel |
C19H21N7O2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C19H21N7O2/c1-28-13-2-3-15-14(8-13)12(9-22-15)4-6-20-16(27)5-7-21-18-17-19(24-10-23-17)26-11-25-18/h2-3,8-11,22H,4-7H2,1H3,(H,20,27)(H2,21,23,24,25,26) |
InChI-Schlüssel |
NSIRUWYERBFILN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


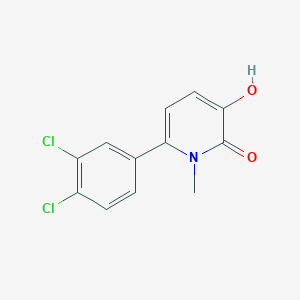
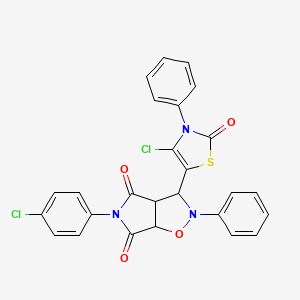
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
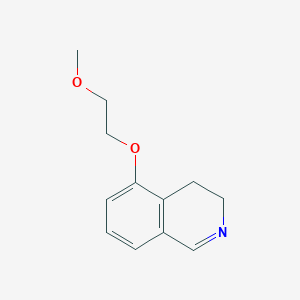

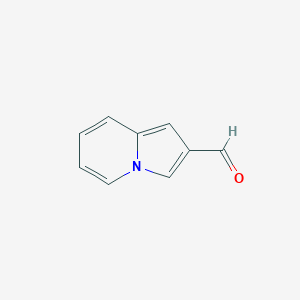
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
